molecular formula C18H20N2O4S B2625300 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-46-6

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2625300
CAS No.: 921812-46-6
M. Wt: 360.43
InChI Key: VDQTXEHAGDYMHY-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a novel chemical hybrid designed for advanced pharmacological research, merging a benzenesulfonamide warhead with an indolin-2-one (isatin) scaffold. This structural motif is of significant interest in medicinal chemistry for targeting a variety of enzymes and biological pathways . Compounds integrating the sulfonamide moiety are widely investigated as enzyme inhibitors. Specifically, benzenesulfonamides are established as potent inhibitors of the carbonic anhydrase (CA) family of metalloenzymes . The "tail approach" in inhibitor design, which involves appending diverse functional groups to the sulfonamide warhead, is a recognized strategy for enhancing potency and achieving selectivity towards specific CA isoforms, such as the tumor-associated hCA IX . Concurrently, the indolin-2-one core is a privileged structure in drug discovery, documented to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects . Research on similar molecular hybrids has demonstrated that the combination of a sulfonamide and an indolin-2-one can yield dual-acting molecules with potent biological activity. For instance, related compounds have been shown to inhibit carbonic anhydrase isoforms and exhibit anti-proliferative effects against cancer cell lines by inducing apoptosis through the mitochondrial pathway . Furthermore, such hybrid structures have also been explored for their potential to inhibit bacterial dihydrofolate reductase (DHFR) and function as quorum sensing inhibitors, presenting a promising strategy for combating antimicrobial resistance and disrupting biofilm formation . This makes this compound a compelling candidate for researchers investigating novel therapeutic agents in areas like oncology and infectious diseases. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-18-11(2)7-15(8-12(18)3)25(22,23)20-14-5-6-16-13(9-14)10-17(21)19-16/h5-9,20H,4,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQTXEHAGDYMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Ethoxylation and Methylation: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The indole nucleus can also interact with various receptors and proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

The structural and functional attributes of 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are best contextualized by comparing it to three analogous sulfonamide derivatives:

Physicochemical and Pharmacokinetic Comparison
Compound Molecular Weight (g/mol) clogP H-Bond Donors H-Bond Acceptors Lipinski Compliance Biological Activity
Target Compound 363.07 ~3.8 3 6 Yes Apoptosis induction (theoretical)
FC85 302.07 ~2.5 2 5 Yes Anticancer (MDM2 inhibition)
4-(1H-Pyrazol-1-yl)benzenesulfonamide 300–400 ≤5 2–3 6–8 Yes Antiparasitic
Celecoxib 381.37 3.5 2 6 Yes Anti-inflammatory (COX-2 inhibition)

Key Observations :

  • All compounds comply with Lipinski’s rule, but the target’s indolinone moiety may favor apoptosis-related pathways, unlike the pyrazole-based analogues .

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a sulfonamide group linked to an indoline derivative, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds within the benzenesulfonamide class exhibit notable antimicrobial properties. For instance, a study reported that derivatives showed significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4eE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL

These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide compounds has been documented in several studies. A related compound was shown to inhibit carrageenan-induced rat paw edema significantly, demonstrating its effectiveness in reducing inflammation:

Time (h)Inhibition (%)
194.69
289.66
387.83

Such results indicate that the compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

The biological activity of sulfonamides often involves interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in bacterial folic acid synthesis.
  • Receptor Modulation : The indoline structure can interact with various receptors, potentially altering signal transduction pathways relevant to inflammation and cell proliferation.

Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating the potential for development as anticancer agents.
  • Combination Therapies : Investigations into the synergistic effects of this compound with existing antibiotics suggest enhanced efficacy against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted benzenesulfonyl chlorides and 2-oxoindoline derivatives. Key steps include:

  • Sulfonamide bond formation : Reacting the sulfonyl chloride with the amine group of 2-oxoindolin-5-amine under anhydrous conditions (e.g., dichloromethane or DMF as solvents) at 0–5°C to minimize side reactions .
  • Functional group protection : Ethoxy and methyl groups may require protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent unwanted reactivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%). Yield optimization often requires strict temperature control (20–25°C) and inert atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of ethoxy (δ 1.3–1.5 ppm for CH3, δ 3.4–3.6 ppm for OCH2), methyl (δ 2.1–2.3 ppm), and sulfonamide protons (δ 7.8–8.0 ppm for aromatic protons adjacent to SO2) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C19H21N2O4S: 385.12) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and methyl groups influence the compound’s interactions with biological targets?

  • Methodological Answer :

  • Steric Effects : The 3,5-dimethyl groups create steric hindrance, potentially limiting access to flat binding pockets (e.g., enzyme active sites). Molecular docking studies can compare binding energies of methylated vs. non-methylated analogs .
  • Electronic Effects : The ethoxy group’s electron-donating nature may enhance π-π stacking with aromatic residues in target proteins (e.g., kinases or carbonic anhydrases). Substituent effects can be probed via Hammett plots or DFT calculations .
  • Experimental Validation : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy) and compare IC50 values in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and validate cell lines for consistent viability metrics (e.g., MTT assay at 48–72 hours) .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods like surface plasmon resonance (SPR) to measure direct binding .
  • Data Normalization : Express activity as % inhibition relative to baseline (solvent control) and account for solvent effects (e.g., DMSO <0.1% v/v) .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

  • Methodological Answer :

  • Degradation Pathways : Conduct hydrolysis studies at pH 4, 7, and 9 to simulate environmental conditions. Monitor degradation products via LC-MS .
  • Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) and evaluate bioaccumulation potential via logP measurements (predicted logP ~2.5–3.0) .
  • Microcosm Studies : Assess microbial degradation in soil/water systems under aerobic/anaerobic conditions, quantifying half-lives (t1/2) .

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